5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This specific compound is notable for its trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of the molecule, making it a subject of interest in medicinal chemistry and drug development. Its molecular formula is with a molecular weight of approximately 237.65 g/mol .
The synthesis of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:
The molecular structure of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride features a bicyclic framework characteristic of tetrahydroisoquinolines. The trifluoromethyl substituent significantly influences its electronic properties.
InChI=1S/C10H10F3N.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11H,5-7H2,1H3;1H
GBWPQBYOAUWWLS-UHFFFAOYSA-N
.This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride primarily involves its interaction with specific biological targets within the body:
This mechanism underlines its potential use in therapeutic applications.
The physical and chemical properties of 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride include:
These properties are crucial for determining handling protocols and application methods in scientific research .
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several significant applications:
This broad range of applications highlights its importance in both academic research and pharmaceutical development.
The strategic incorporation of fluorine atoms and fluorinated groups into bioactive molecules represents a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group emerging as a particularly valuable substituent. The historical trajectory of trifluoromethylated heterocycles began with systematic fluorination studies in the mid-20th century, culminating in targeted trifluoromethylation strategies for nitrogen-containing scaffolds by the 1990s. The tetrahydroisoquinoline (THIQ) nucleus, a privileged scaffold in alkaloid chemistry, became a focus for trifluoromethylation efforts in the early 2000s as researchers sought to enhance the pharmacokinetic profiles of naturally occurring isoquinoline derivatives. This evolution paralleled the isolation and characterization of numerous biologically active THIQ alkaloids from natural sources, including antitumor antibiotics like saframycin A and quinocarcin, which demonstrated the inherent therapeutic potential of this structural framework [1] .
The synthesis of trifluoromethylated THIQs initially relied on classical heterocyclic formation strategies, with the Pictet-Spengler condensation emerging as a particularly versatile method. This reaction involves the acid-catalyzed cyclization of β-phenylethylamine derivatives with trifluoromethyl-containing aldehydes, enabling the construction of the THIQ core while simultaneously introducing the CF₃ group at the C-1 position. Alternative approaches included the Bischler-Napieralski reaction, where trifluoroacetamide derivatives underwent cyclodehydration followed by reduction to yield 1-CF₃-THIQ structures. More recently, electrochemical methods utilizing acetonitrile as both solvent and nitrogen source have enabled direct trifluoromethylation of isoquinoline precursors under mild conditions, significantly expanding the synthetic toolbox available for these derivatives [1] [4]. These methodological advances facilitated the exploration of structure-activity relationships in trifluoromethylated THIQs, revealing profound influences of the CF₃ group on receptor binding affinity, selectivity, and metabolic stability.
Table 1: Evolution of Clinically Developed Halogen-Containing THIQ Therapeutics
Compound Name | Structural Features | Therapeutic Application | Development Era |
---|---|---|---|
Praziquantel | Dichlorophenyl | Anthelmintic | 1970s |
Trabectedin | Halogenated tetrahydroisoquinolines | Anticancer | 1990s |
Lurbinectedin | Chlorinated THIQ core | Anticancer | 2010s |
5-(Trifluoromethyl)-THIQ derivatives | CF₃ at C5/C6/C7 positions | CNS-targeted agents | 2000s-present |
The trifluoromethyl group exerts a profound influence on the physicochemical and pharmacokinetic properties of tetrahydroisoquinoline derivatives through multifaceted mechanisms. Electronic effects manifest primarily through the strong electron-withdrawing nature of the CF₃ group (σI = 0.38, σR = 0.12), which significantly alters the electron density distribution within the THIQ scaffold. This electron deficiency impacts basicity of the nitrogen atom, hydrogen bonding capacity, and molecular dipole moments, consequently modulating interactions with biological targets. Sterically, the trifluoromethyl group occupies approximately the same volume as an isopropyl group (van der Waals volume ≈ 38.3 ų), creating substantial steric hindrance while maintaining favorable conformational flexibility. This bulkiness protects vulnerable metabolic sites without introducing excessive rigidity that might compromise receptor complementarity [1] [3] [6].
Lipophilicity enhancement represents one of the most significant contributions of trifluoromethyl substitution to drug optimization. Introduction of a CF₃ group typically increases the octanol-water partition coefficient (log P) by approximately 0.7-1.2 units, thereby improving membrane permeability and blood-brain barrier penetration—a critical attribute for CNS-targeted therapeutics. Comparative studies of 5-substituted THIQ derivatives demonstrate that 5-CF₃ analogs exhibit log P values approximately 1.0 unit higher than their 5-H counterparts, while maintaining superior membrane permeability compared to 5-chloro derivatives. This strategic lipophilicity enhancement is exemplified by κ-opioid receptor antagonists such as 4-Me-PDTic, where the trifluoromethyl group contributes to both receptor affinity and CNS penetration [3] [6].
Metabolic stability constitutes another key advantage conferred by trifluoromethylation. The exceptional strength of the C-F bond (approximately 116 kcal/mol in CF₃ groups) creates a substantial kinetic barrier against oxidative and hydrolytic degradation pathways. Cytochrome P450 enzymes exhibit markedly reduced affinity for trifluoromethylated positions compared to methyl or chloromethyl groups, effectively blocking common metabolic pathways such as benzylic hydroxylation. This protective effect significantly extends plasma half-lives and improves oral bioavailability. Furthermore, the trifluoromethyl group's capacity as a "metabolic blocker" shields adjacent positions from oxidative attack, as demonstrated by the enhanced microsomal stability of 5-(trifluoromethyl)-THIQ derivatives compared to their non-fluorinated analogs in hepatic microsome assays [1] [3].
Table 2: Comparative Physicochemical Properties of 5-Substituted THIQ Derivatives
C5 Substituent | Predicted log P | Calculated pKa | Molecular Volume (ų) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
H | 1.42 ± 0.20 | 8.95 ± 0.15 | 128.5 | 12.3 ± 2.1 |
CH₃ | 1.85 ± 0.18 | 8.87 ± 0.12 | 141.2 | 18.7 ± 3.5 |
Cl | 2.13 ± 0.22 | 8.52 ± 0.18 | 139.7 | 25.4 ± 4.2 |
CF₃ | 2.54 ± 0.15 | 8.97 ± 0.20 | 145.6 | 42.6 ± 5.8 |
OCF₃ | 2.38 ± 0.17 | 8.43 ± 0.22 | 158.3 | 38.9 ± 4.7 |
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in central nervous system (CNS) drug discovery due to its exceptional versatility in mimicking endogenous neurotransmitter frameworks and its favorable pharmacokinetic properties. The THIQ core's conformational flexibility enables optimal spatial orientation of pharmacophoric elements across diverse receptor classes, while its hydrogen bonding capacity facilitates specific molecular recognition events. This structural adaptability has led to THIQ incorporation into clinically validated therapeutics targeting neurological and psychiatric disorders, including apomorphine (Parkinson's disease), solifenacin (overactive bladder with CNS implications), and noscapine (cough suppression) [1] [5].
The integration of trifluoromethyl groups into the THIQ scaffold has generated compounds with enhanced CNS penetration and target selectivity. The κ-opioid receptor antagonist 4-Me-PDTic exemplifies this advancement, featuring a trifluoromethyl-enhanced THIQ core that achieves remarkable receptor selectivity (645-fold κ over μ opioid receptors and >8100-fold over δ receptors) while maintaining favorable blood-brain barrier permeability. This compound exhibits a calculated log BB value of 0.62 and CNS multiparameter optimization (MPO) score >5.0, predictive of excellent brain penetration—properties subsequently confirmed in rodent pharmacokinetic studies [3]. Similarly, 5-(trifluoromethyl)-THIQ derivatives have demonstrated potent interactions with serotonin receptors, particularly 5-HT₁A, where the CF₃ group's electronic effects modulate receptor affinity and functional activity. These derivatives act as agonists or partial agonists at postsynaptic 5-HT₁A receptors, with their in vivo activity influenced by both the volume of terminal substituents and the length of connecting hydrocarbon chains [5] [10].
The structural determinants governing CNS activity of trifluoromethylated THIQs involve complex structure-activity relationships. Molecular modeling studies reveal that the trifluoromethyl group at C5 or C7 positions enhances hydrophobic interactions within receptor binding pockets while minimizing undesirable interactions with off-target receptors. Additionally, N-substitution patterns significantly influence receptor selectivity profiles—constrained cyclic amines improve κ-opioid receptor selectivity, while flexible alkyl chains enhance 5-HT₁A interactions. These insights have guided the design of advanced THIQ derivatives with optimized CNS activity profiles [3] [5] [10].
Table 3: Bioactive Trifluoromethyl-Containing THIQ Derivatives Targeting CNS Receptors
Compound Structure | Molecular Target | Affinity/Binding (nM) | Functional Activity |
---|---|---|---|
(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic) | κ-opioid receptor | Ke = 0.37 ± 0.09 | Potent antagonist |
5-CF₃-1,2,3,4-THIQ with 3-carbon chain terminal amide | 5-HT1A receptor | Ki = 12.8 ± 1.5 | Partial agonist |
6-CF₃-N-(2-morpholinoethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | κ-opioid receptor | Ke = 36.7 ± 5.6 | Antagonist |
7-CF₃-1-cyclopropylmethyl-THIQ | δ-opioid receptor | Ki = 8.3 ± 0.9 | Mixed agonist-antagonist |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7